molecular formula C15H12ClN B13943053 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline

Cat. No.: B13943053
M. Wt: 241.71 g/mol
InChI Key: LQSSQGXEULTULD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a 4-chlorophenyl group attached to the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3,4-dihydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(4-Chlorophenyl)-isoquinoline
  • 1-(4-Chlorophenyl)-3,4-dihydro-2H-isoquinoline

Comparison: 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and the dihydroisoquinoline ring. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the dihydroisoquinoline ring provides different electronic properties compared to the fully aromatic isoquinoline ring, affecting how the compound interacts with biological targets.

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2

InChI Key

LQSSQGXEULTULD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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